molecular formula C17H26N2 B15124498 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine

Cat. No.: B15124498
M. Wt: 258.4 g/mol
InChI Key: BLYXBVBIVQUIRI-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclic azabicyclo[5.3.1]undecane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the benzyl group: The benzyl group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the bicyclic amine.

    Final amination step:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

    9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one: A closely related compound with a ketone group instead of an amine.

    9-Benzyl-9-azabicyclo[5.3.1]undecane: A simpler analog without the amine group.

Uniqueness: 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is unique due to the presence of the amine group at the 11th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine is a bicyclic amine that has garnered significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, among other applications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H24_{24}N, with a molecular weight of approximately 258.4 g/mol. The compound features a benzyl group attached to a bicyclic azabicyclo[5.3.1]undecane core, which contributes to its distinct chemical reactivity and biological activity.

Property Value
Molecular FormulaC17_{17}H24_{24}N
Molecular Weight258.4 g/mol
Structural FrameworkBicyclic amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting key signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

In studies focusing on cancer treatment, this compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to act through mechanisms involving the modulation of the ERK/MAPK signaling pathway, which is critical for cellular proliferation and survival .

Case Studies

  • Cell Line Studies : In a study involving U937 cells stimulated with IL-6, the compound suppressed MCP-1 production, indicating its potential role in inflammatory responses linked to cancer progression .
  • Comparison with Other Compounds : When compared with known SHP2 antagonists like SHP099 and RMC-4550, this compound exhibited higher selectivity and a more favorable safety profile, reducing the risk of cardiotoxicity associated with other compounds .

Synthesis and Modifications

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis typically begins with readily available azabicyclo[5.3.1]undecane derivatives.
  • Reactions : Key reactions include oxidation, reduction, and substitution, which allow for the introduction of various functional groups that can enhance biological activity .

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

9-benzyl-9-azabicyclo[5.3.1]undecan-11-amine

InChI

InChI=1S/C17H26N2/c18-17-15-9-5-2-6-10-16(17)13-19(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-17H,2,5-6,9-13,18H2

InChI Key

BLYXBVBIVQUIRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CC(C2N)CC1)CC3=CC=CC=C3

Origin of Product

United States

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